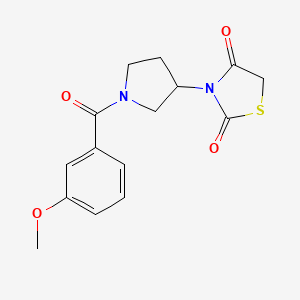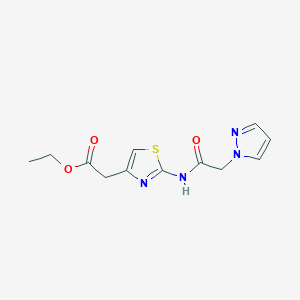
ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Pyrazoles also have significant biological activities and are components of many medicines .
Synthesis Analysis
Thiazoles are traditionally synthesized by reactions of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions . Pyrazoles can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- Ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate is utilized as a precursor in the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, and thiazole derivatives. These compounds have potential insecticidal properties, as shown in their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
- Certain derivatives synthesized from this compound exhibit antimicrobial properties. For instance, some 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives demonstrate significant antibacterial activity against common pathogenic bacteria like Staphylococcus aureus and Escherichia coli (Asif et al., 2021).
Antitumor Potential
- This compound serves as a key component in the synthesis of various heterocyclic compounds that have shown promising antitumor activities. These compounds were effective in inhibiting the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Antioxidant Properties
- Compounds derived from this compound have been identified with significant antioxidant activities. This is exemplified in a study involving phenolic compounds isolated from walnut kernels, where certain derivatives showed notable DPPH scavenging capacities (Zhang et al., 2009).
Inhibition of Enzymes
- This compound derivatives have been evaluated for their ability to inhibit enzymes like glutaminase and glucosidase. For instance, BPTES analogs, derivatives of this compound, were potent inhibitors of kidney-type glutaminase (GLS) and showed efficacy in attenuating the growth of human lymphoma B cells (Shukla et al., 2012).
Coordination Chemistry
- This compound is involved in the synthesis of coordination complexes with metals like Co(II) and Cu(II). These complexes have been studied for their hydrogen bonding effects on self-assembly processes and their antioxidant activities (Chkirate et al., 2019).
Wirkmechanismus
Thiazoles
are important heterocyclic compounds that have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . They are characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[2-[(2-pyrazol-1-ylacetyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-2-19-11(18)6-9-8-20-12(14-9)15-10(17)7-16-5-3-4-13-16/h3-5,8H,2,6-7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBHUFLLZRLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)
![methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2618505.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)
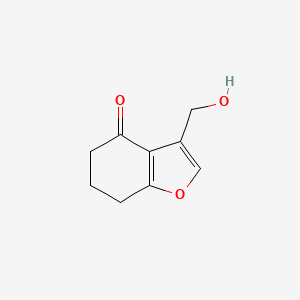
![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)
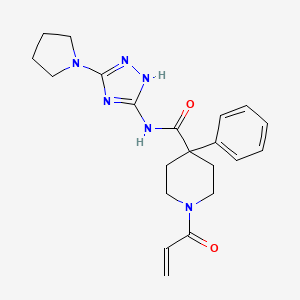
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618513.png)
![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2618514.png)
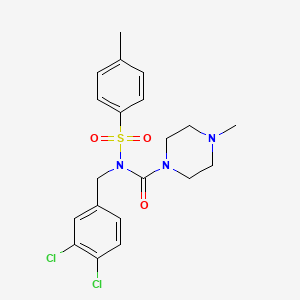

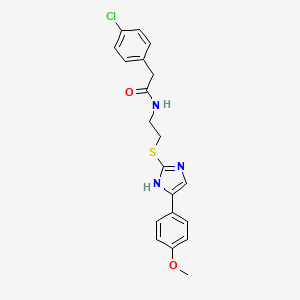
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide](/img/structure/B2618520.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2618522.png)
